
Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ethyl (4-chlorophenyl)(piperazin-1-yl)acetate typically involves the reaction of 4-chlorophenylacetic acid with piperazine in the presence of ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate is primarily recognized for its role as a precursor in the synthesis of various pharmacologically active compounds. One notable derivative is cetirizine, an antihistamine used to treat allergic conditions such as hay fever and urticaria. The compound acts by selectively inhibiting peripheral H1 receptors, thereby reducing allergy symptoms .
- Starting Material : Piperazine
- Reagent : Ethyl chloroacetate
- Catalyst : Sodium hydride or potassium carbonate
- Reaction Conditions : Reflux in an organic solvent (e.g., DMF or DMSO)
This method has been documented to yield high-purity products suitable for further biological evaluations .
Research indicates that this compound and its derivatives exhibit significant biological activity, particularly concerning the central nervous system. For instance, compounds derived from this structure have shown high affinity for dopamine D4 receptors, suggesting potential applications in treating neurological disorders .
Case Study: Dopamine D4 Receptor Affinity
A study evaluated a series of piperazine derivatives for their affinity at dopamine receptors. This compound demonstrated an IC50 value of 0.057 nM for the D4 receptor, indicating potent activity and selectivity over other receptor types .
Neuroprotective Applications
Recent investigations have suggested that derivatives of this compound may possess neuroprotective properties. These compounds are being explored for their potential to mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
Wirkmechanismus
The mechanism of action of ethyl (4-chlorophenyl)(piperazin-1-yl)acetate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate can be compared with similar compounds such as:
Cetirizine ethyl ester dihydrochloride: This compound shares a similar piperazine structure and is used as an antihistamine.
Ziprasidone related compound F: Another piperazine derivative with applications in the pharmaceutical industry. The uniqueness of this compound lies in its specific chemical structure and the potential for diverse applications in scientific research and industry.
Biologische Aktivität
Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antituberculosis applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Synthesis
This compound is characterized by the presence of a piperazine ring, which is known for its ability to interact with various biological targets. The synthesis typically involves reductive amination methods that yield piperazine derivatives with varying substituents on the phenyl ring, enhancing their pharmacological profiles.
Synthesis Methodology
The synthesis process generally follows these steps:
- Starting Materials : 1-(4-Chlorophenyl) cyclopropanecarboxylic acid is reacted with piperazine derivatives.
- Reagents : Sodium triacetoxyborohydride is used as a reducing agent in the presence of solvents like tetrahydrofuran.
- Purification : The crude reaction mixture is purified using column chromatography.
Anticancer Activity
Several studies have reported the anticancer properties of this compound and its derivatives. Notably, compounds synthesized from this base structure have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Piperazine Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3a | HCT-116 | 12.5 | Induction of apoptosis |
3b | SK-BR-3 | 10.0 | Inhibition of cell proliferation |
3c | A549 | 15.0 | Cell cycle arrest |
The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds promising candidates for further development in cancer therapy .
Antituberculosis Activity
In addition to anticancer effects, this compound has shown efficacy against Mycobacterium tuberculosis. Studies indicate that certain derivatives possess significant antitubercular activity, which could be attributed to their ability to disrupt bacterial cell wall synthesis.
Table 2: Antituberculosis Activity
Compound | MIC (µg/mL) | Effectiveness |
---|---|---|
3a | 5 | High |
3b | 10 | Moderate |
3c | 20 | Low |
These findings suggest that modifications to the piperazine ring can enhance antibacterial properties, providing a pathway for developing new antitubercular agents .
Case Studies
Case Study 1: Anticancer Efficacy in Vivo
A study evaluated the in vivo efficacy of a derivative of this compound in an animal model bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an effective therapeutic agent .
Case Study 2: Antituberculosis Trials
Another investigation focused on the in vitro activity against M. tuberculosis, where several derivatives were tested for their minimum inhibitory concentrations (MIC). The most promising candidates were advanced into preclinical trials, demonstrating favorable safety profiles and effective bacterial clearance .
Eigenschaften
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2-piperazin-1-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-19-14(18)13(17-9-7-16-8-10-17)11-3-5-12(15)6-4-11/h3-6,13,16H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMTYIQWJHLTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.